N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide (CAS: 2097904-24-8) is a cyclopropane-carboxamide derivative with a molecular formula of C₂₂H₂₅N₃O₂S and a molecular weight of 395.52 g/mol . Its structure features:
- A cyclopropane ring fused to a carboxamide group.
- A 2-methoxyphenyl substituent at the cyclopropane’s 1-position.
- A bifunctional ethyl chain at the amide nitrogen, bearing both furan-2-yl and thiophen-3-yl heterocycles.
The compound’s SMILES string (COc1ccccc1C1(CC1)C(=O)NCC(n1nc(cc1C)C)c1ccsc1) highlights its stereoelectronic complexity, which may influence pharmacological or material properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-24-19-6-3-2-5-17(19)21(9-10-21)20(23)22-13-16(15-8-12-26-14-15)18-7-4-11-25-18/h2-8,11-12,14,16H,9-10,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNWOQJPXLGCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane core linked to a furan and thiophene moiety, along with a methoxyphenyl group. Its unique structure allows for diverse interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C18H19N3O2S |
| Molecular Weight | 341.42 g/mol |
| CAS Number | 2097921-15-6 |
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of Intermediate Compounds : Utilizing reactions such as Friedel-Crafts acylation to create the furan and thiophene rings.
- Coupling Reaction : The intermediate is coupled with the cyclopropane moiety using coupling agents like EDCI or DCC to form the final amide bond.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding which can enhance binding affinity.
- π-π Interactions : The aromatic rings (furan and thiophene) facilitate π-π stacking interactions with target proteins.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Antiviral Activity
In studies focusing on SARS-CoV-2, derivatives containing furan and thiophene structures have shown promise as inhibitors of viral proteases, demonstrating IC50 values in the low micromolar range (e.g., 1.55 μM for related compounds) . This suggests potential applications in antiviral drug development.
Anticancer Activity
Compounds with similar structural features have been evaluated for anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .
Antimicrobial Activity
Heterocyclic compounds like this one are often assessed for antimicrobial properties. Preliminary studies suggest that such compounds can inhibit bacterial growth, although specific data on this compound's efficacy is still emerging.
Case Studies and Research Findings
- Study on Inhibitory Effects :
-
Cytotoxicity Assessments :
- Another investigation revealed that related compounds exhibited low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for therapeutic applications .
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant biological activities, making it a candidate for pharmaceutical development.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene moieties often demonstrate antimicrobial properties. For instance, derivatives similar to this compound have shown:
- Antibacterial Activity : In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential use in treating infections.
- Antifungal Activity : Similar structures have been reported to possess antifungal properties, indicating a broad spectrum of activity.
Antiviral Properties
Recent studies have explored the antiviral potential of structurally related compounds against SARS-CoV-2. A notable finding includes:
| Compound | IC50 (μM) | Target |
|---|---|---|
| F8-B22 | 1.55 | SARS-CoV-2 M pro |
| F8-S43 | 10.76 | SARS-CoV-2 M pro |
These results suggest that the compound may serve as a lead for developing antiviral agents.
Cytotoxicity Assessments
Evaluations of cytotoxicity in various cell lines indicate a favorable safety profile for potential therapeutic applications. Related compounds showed low cytotoxicity with CC50 values exceeding 100 μM, which is promising for drug development.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the cyclopropane core through cyclization reactions.
- Introduction of furan and thiophene rings via methods such as Suzuki or Stille coupling.
- Formation of the carboxamide group through nucleophilic substitution reactions.
Case Studies and Research Findings
Several studies have highlighted the efficacy and versatility of this compound in various applications:
Case Study 1: Antiviral Activity
A study demonstrated that derivatives similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide exhibited promising antiviral effects against viral targets, including SARS-CoV-2.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiophene-containing compounds, revealing significant antibacterial and antifungal activities that could lead to new therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Structural Variations
The following table summarizes key structural differences and similarities with related cyclopropane-carboxamide derivatives:
Key Observations:
- Heterocyclic Influence : The target compound’s furan-thiophene chain distinguishes it from analogs with simpler alkyl or halogenated substituents. This may enhance π-π stacking or hydrogen-bonding interactions in biological targets .
- Methoxy Position : Compared to the 3-methoxyphenyl analog , the target’s 2-methoxyphenyl group could alter steric hindrance or electronic distribution, affecting receptor binding.
- Fluorinated Analogs : Compounds with chlorotrifluoropropenyl or trifluoromethylphenyl groups (e.g., ) exhibit increased lipophilicity and resistance to oxidative metabolism, which are absent in the target compound.
Physicochemical and Crystallographic Properties
- Crystal Packing: The 2,4-dimethylphenyl analog exhibits intermolecular N–H⋯O hydrogen bonding, which stabilizes its crystal lattice.
- Dihedral Angles : The 38.6° dihedral angle in between the benzene and cyclopropane rings suggests moderate conformational rigidity, whereas the target’s heterocyclic chain may allow greater flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
